molecular formula C20H30O2 B1261721 Crotonkinin A

Crotonkinin A

Cat. No. B1261721
M. Wt: 302.5 g/mol
InChI Key: FKUNRSJLNKRKMY-QAINLGQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crotonkinin A is a natural product found in Croton kongensis with data available.

Scientific Research Applications

Serotonin and the Brain-Gut Connection

  • Crotonkinin A's influence on serotonin, a crucial neurotransmitter in the brain and gastrointestinal tract, has been explored. Serotonin's role extends to depression, migraine, and other neuropsychiatric illnesses, with about 95% found in the GI tract. Crotonkinin A may impact conditions like irritable bowel syndrome (IBS) and other gut disorders through its modulation of serotonergic agents (Kim & Camilleri, 2000).

Neurotransmission and Emotion Regulation

  • Research indicates that serotonin, possibly influenced by Crotonkinin A, plays a critical role in emotion regulation, impacting fear and anxiety states. This is relevant in understanding treatments for mood and anxiety disorders (Marcinkiewcz et al., 2016).

Neuroendocrine and Endocrine Cell Function

  • Crotonkinin A has been studied for its effects on hyperpolarization-activated cation currents in neuroendocrine and endocrine cells, indicating potential applications in hormonal and neurotransmission regulation (Kuo et al., 2020).

Mental Health and Pharmacogenomics

  • Crotonkinin A's interaction with serotonin receptors and transporters could have implications for mental health treatments, particularly in the context of pharmacogenomics and personalized medicine (Camilleri, 2007).

Cellular and Molecular Mechanisms

  • The molecular and cellular mechanisms influenced by Crotonkinin A, particularly in serotonin receptor modulation, have been explored, offering insights into the development of new therapeutic strategies for psychiatric disorders (Olivier, 2015).

properties

Product Name

Crotonkinin A

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1S,4S,9S,10R,13R,16S)-16-hydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-2-one

InChI

InChI=1S/C20H30O2/c1-12-11-20-14(7-6-13(12)17(20)22)19(4)9-5-8-18(2,3)15(19)10-16(20)21/h13-15,17,22H,1,5-11H2,2-4H3/t13-,14-,15+,17+,19-,20-/m1/s1

InChI Key

FKUNRSJLNKRKMY-QAINLGQKSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC(=O)[C@@]34[C@@H]2CC[C@@H]([C@@H]3O)C(=C)C4)(C)C

Canonical SMILES

CC1(CCCC2(C1CC(=O)C34C2CCC(C3O)C(=C)C4)C)C

synonyms

crotonkinin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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